2-(tetrahydrofuran-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
4-(OXOLAN-2-YLMETHYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE is a complex organic compound with a unique tetracyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(OXOLAN-2-YLMETHYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(OXOLAN-2-YLMETHYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(OXOLAN-2-YLMETHYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(OXOLAN-2-YLMETHYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Etheno-1H-cycloprop[f]isobenzofuran-1,3(3aH)-dione
- Tricyclonon-8-en-6,7-dicarbonsaeureanhydrid
- Hexahydro-1H-4,6-ethenocyclopropafbenzofuran-1,3(3aH)-dione
Uniqueness
4-(OXOLAN-2-YLMETHYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE stands out due to its unique tetracyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C16H19NO3/c18-15-13-9-3-4-10(12-6-11(9)12)14(13)16(19)17(15)7-8-2-1-5-20-8/h3-4,8-14H,1-2,5-7H2 |
InChI Key |
HTEBJFQTASNXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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